molecular formula C10H8O5 B11895918 3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one

3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B11895918
M. Wt: 208.17 g/mol
InChI Key: IYLBLXHWYODXLT-UHFFFAOYSA-N
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Description

3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one: is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications. Coumarins are benzopyrone derivatives, and their structure consists of a benzene ring fused to a pyrone ring. The compound this compound is characterized by the presence of three hydroxyl groups at positions 3, 7, and 8, and a methyl group at position 4 on the chromen-2-one scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally benign solvents and catalysts, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of reduced chromen-2-one derivatives.

    Substitution: Formation of esters, ethers, and other substituted derivatives.

Mechanism of Action

The mechanism of action of 3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3,7,8-Trihydroxy-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

The unique combination of hydroxyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

3,7,8-trihydroxy-4-methylchromen-2-one

InChI

InChI=1S/C10H8O5/c1-4-5-2-3-6(11)8(13)9(5)15-10(14)7(4)12/h2-3,11-13H,1H3

InChI Key

IYLBLXHWYODXLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)O

Origin of Product

United States

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